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  • Product: Ethyl (2-ethylanilino)(oxo)acetate
  • CAS: 140391-41-9

Core Science & Biosynthesis

Foundational

Predictive and Empirical Profiling of Ethyl (2-ethylanilino)(oxo)acetate Solubility in Organic Solvents: A Methodological Whitepaper

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: Ethyl (2-ethylanilino)(oxo)acetate (CAS: 140391-41-9) Executive Summary Ethyl (2-ethylanilino)(oxo)acetate—often referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Compound: Ethyl (2-ethylanilino)(oxo)acetate (CAS: 140391-41-9)

Executive Summary

Ethyl (2-ethylanilino)(oxo)acetate—often referred to as ethyl N-(2-ethylphenyl)oxamate—is a highly functionalized organic intermediate utilized in advanced synthetic workflows and active pharmaceutical ingredient (API) development. Because empirical solubility data for this specific molecule is sparse in public literature, researchers must rely on a combination of thermodynamic predictive modeling and rigorous, self-validating experimental protocols.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic "trial-and-error" solvent screening. Instead, we will establish a rational framework using Hansen Solubility Parameters (HSP) to predict solvent-solute interactions, followed by a highly controlled shake-flask methodology to empirically validate thermodynamic equilibrium.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

The Causality of Dissolution

Solubility is not merely a qualitative rule of "like dissolves like"; it is a quantifiable thermodynamic process driven by cohesive energy density. To rationally select organic solvents for crystallization, purification, or formulation of ethyl (2-ethylanilino)(oxo)acetate, we must deconstruct its intermolecular forces. The 1 divides total cohesive energy into three distinct vectors[1]:

  • Dispersion Forces ( δD​ ): Driven by the aromatic ring and aliphatic ethyl chains.

  • Polar Forces ( δP​ ): Driven by the permanent dipoles of the oxoacetate carbonyls.

  • Hydrogen Bonding ( δH​ ): Driven by the amide N-H (donor) and ester/carbonyl oxygens (acceptors).

Maximum solubility is achieved when the distance in the 3D Hansen space ( Ra​ ) between the solvent and the solute is minimized (2)[2].

HSP Total Total Cohesive Energy (Ethyl (2-ethylanilino)(oxo)acetate) D Dispersion (δD) [Aromatic Ring, Ethyl] Total->D P Polar Forces (δP) [Oxoacetate Carbonyls] Total->P H H-Bonding (δH) [Amide N-H, Ester O] Total->H

Caption: Hansen Solubility Parameter (HSP) structural contributions.

Predictive Profiling Data

Using group contribution methods (e.g., van Krevelen-Hoftyzer), we can estimate the HSP values for ethyl (2-ethylanilino)(oxo)acetate. The ortho-ethyl group on the aniline ring provides steric hindrance, which slightly disrupts solid-state intermolecular hydrogen bonding. This structural feature lowers the crystal lattice energy, theoretically enhancing its solubility in organic solvents compared to unsubstituted analogs.

Table 1: Estimated HSP Contributions for Ethyl (2-ethylanilino)(oxo)acetate

ComponentSymbolEstimated Value (MPa^0.5)Primary Structural Contributor
Dispersion δD​ 18.5 - 19.52-Ethylphenyl ring, aliphatic ethyl chains
Polar δP​ 8.0 - 10.0Oxoacetate carbonyls, amide linkage
H-Bonding δH​ 6.5 - 8.5Amide N-H (donor), Ester/Carbonyl O (acceptors)

Table 2: Projected Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, AcetoneHigh (>50 mg/mL)Strong dipole-dipole interactions; excellent matching of δP​ and δD​ .
Moderately Polar Ethyl Acetate, DCMHigh (>30 mg/mL)Good structural mimicry (ester groups) and dispersion matching.
Polar Protic Ethanol, MethanolModerate (10-30 mg/mL)H-bonding competes with solvent-solvent networks; moderate δH​ match.
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Severe mismatch in polar ( δP​ ) and H-bonding ( δH​ ) parameters.

The Self-Validating Experimental Protocol

Why the Shake-Flask Method?

While high-throughput kinetic solubility assays (e.g., diluting a DMSO stock into various solvents) are fast, they frequently trap the solute in a metastable, supersaturated state, leading to false-positive solubility readings. To obtain true thermodynamic equilibrium data required for process scale-up, the 3 remains the gold standard endorsed by the 3 and pharmacopeial guidelines[3].

Workflow S1 1. Solvent Selection (HSP Modeling) S2 2. Solute Addition (Excess Solid) S1->S2 S3 3. Equilibration (37°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV / LC-MS) S4->S5 S6 6. Data Validation (Solid-State Check) S5->S6

Caption: Self-validating shake-flask workflow for equilibrium solubility determination.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Every step includes a mechanistic safeguard to prevent common analytical errors (e.g., solvent evaporation, membrane adsorption, or polymorphic shifts)[4].

  • Solvent Preparation: Dispense 1.0 mL of the target organic solvent into 2.0 mL glass HPLC vials.

    • Expert Insight: Always use glass. Strong organic solvents (like DMF, DMSO, or DCM) will leach plasticizers from standard microcentrifuge tubes, creating artificial UV/MS background noise.

  • Solute Addition: Incrementally add solid ethyl (2-ethylanilino)(oxo)acetate to the solvent until a visible, persistent suspension remains.

    • Expert Insight: The presence of undissolved solid is the physical proof that the solution has reached its maximum thermodynamic saturation point.

  • Equilibration: Seal the vials hermetically with PTFE-lined caps. Place them in a thermostatic orbital shaker at 37 ± 0.1 °C (or your target process temperature) at 200 RPM for 48 hours.

    • Expert Insight: While 24 hours is standard, 48 hours guarantees complete equilibrium, particularly for highly crystalline batches that exhibit slow dissolution kinetics (4)[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the exact equilibration temperature to pellet the undissolved solids.

    • Expert Insight: Centrifugation is vastly superior to syringe filtration for organic solvents. Filtration risks analyte adsorption onto the membrane and potential dissolution of the filter matrix by harsh solvents.

  • Quantification: Extract a precise aliquot of the clear supernatant, dilute it immediately in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV or LC-MS/MS against a validated calibration curve.

  • Solid-State Verification (The Self-Validation Step): Recover the remaining solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Expert Insight: This is critical. If the solvent induced the formation of a solvate or a different polymorph during the 48-hour shaking period, the solubility measured corresponds to the new crystal form, not the original starting material.

Conclusion

Profiling the solubility of ethyl (2-ethylanilino)(oxo)acetate requires bridging theoretical thermodynamics with rigorous analytical chemistry. By estimating the Hansen Solubility Parameters, researchers can bypass blind screening and immediately target polar aprotic and moderately polar solvents. When validating these predictions, adhering strictly to the centrifugation-based shake-flask method guarantees that the resulting data reflects true thermodynamic equilibrium, free from the artifacts of supersaturation or polymer leaching.

References

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from: [Link]

  • Journal of Chemical & Engineering Data - ACS Publications. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl (2-ethylanilino)(oxo)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl (2-ethylanilino)(oxo)acetate, also known as ethyl N-(2-ethylphenyl)oxamate, is a member of the N-aryl oxamate class of compounds. Its che...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-ethylanilino)(oxo)acetate, also known as ethyl N-(2-ethylphenyl)oxamate, is a member of the N-aryl oxamate class of compounds. Its chemical structure, featuring a reactive oxamate moiety linked to a substituted aniline ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key chemical properties, and potential applications, particularly in the realm of medicinal chemistry and drug development. The insights provided herein are intended to equip researchers with the fundamental knowledge required to effectively utilize this versatile chemical building block.

Compound Identification

PropertyValue
Chemical Name ethyl (2-ethylanilino)(oxo)acetate
CAS Registry Number 140391-41-9[1]
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol [1]
Canonical SMILES CCOC(=O)C(=O)Nc1ccccc1CC

Synthesis of Ethyl (2-ethylanilino)(oxo)acetate

The synthesis of ethyl (2-ethylanilino)(oxo)acetate is primarily achieved through the acylation of 2-ethylaniline. Two principal methods are commonly employed, utilizing either diethyl oxalate or ethyl oxalyl chloride as the acylating agent. The choice between these reagents often depends on the desired reaction conditions, scale, and availability of starting materials.

Method 1: Reaction with Diethyl Oxalate

This method involves the direct reaction of 2-ethylaniline with diethyl oxalate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2-ethylaniline attacks one of the ester carbonyl groups of diethyl oxalate. This approach is generally considered a milder and more atom-economical route.

Causality Behind Experimental Choices:

  • Stoichiometry: A 1:1 molar ratio of the secondary amine (2-ethylaniline) to diethyl oxalate is theoretically required to produce the desired N,N-disubstituted ethyl oxamate. Using an excess of the amine can lead to the formation of the symmetrical N,N'-bis(2-ethylphenyl)oxamide as a byproduct.

  • Solvent: The reaction can be run neat or in a high-boiling point solvent to facilitate the removal of the ethanol byproduct, which drives the equilibrium towards the product.

  • Temperature: Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylaniline (1.0 equivalent) and diethyl oxalate (1.0 to 1.2 equivalents).

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol byproduct and any excess diethyl oxalate by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl (2-ethylanilino)(oxo)acetate.

G 2-Ethylaniline 2-Ethylaniline Reaction_Vessel Reaction Vessel (Reflux, 2-4h) 2-Ethylaniline->Reaction_Vessel Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reaction_Vessel Distillation Vacuum Distillation Reaction_Vessel->Distillation Crude Product Purification Purification (Chromatography) Distillation->Purification Final_Product Ethyl (2-ethylanilino)(oxo)acetate Purification->Final_Product

Caption: Workflow for the synthesis via diethyl oxalate.

Method 2: Reaction with Ethyl Oxalyl Chloride

This method offers a more reactive alternative to diethyl oxalate and is often preferred for achieving higher yields in shorter reaction times. The reaction of 2-ethylaniline with ethyl oxalyl chloride is a vigorous reaction that generates hydrogen chloride (HCl) as a byproduct. Therefore, a base is required to neutralize the acid and prevent the protonation of the starting aniline.

Causality Behind Experimental Choices:

  • Reagent: Ethyl oxalyl chloride is a highly reactive acylating agent, leading to a more facile reaction compared to diethyl oxalate.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl produced during the reaction. This prevents the formation of the unreactive ammonium salt of 2-ethylaniline.

  • Solvent: An inert aprotic solvent, such as dichloromethane or diethyl ether, is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.

Experimental Protocol:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-ethylaniline (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure ethyl (2-ethylanilino)(oxo)acetate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Ethylaniline 2-Ethylaniline Reaction_Vessel Reaction at 0°C to RT 2-Ethylaniline->Reaction_Vessel Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Reaction_Vessel Base Pyridine or TEA Base->Reaction_Vessel Washing Aqueous Washing Reaction_Vessel->Washing Crude Mixture Drying Drying and Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Ethyl (2-ethylanilino)(oxo)acetate Chromatography->Final_Product

Caption: Synthesis workflow using ethyl oxalyl chloride.

Chemical Reactivity and Potential Applications

The chemical reactivity of ethyl (2-ethylanilino)(oxo)acetate is dominated by the electrophilic nature of the two carbonyl groups and the potential for reactions involving the N-H bond and the aromatic ring. This reactivity profile makes it a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds.

Intramolecular Cyclization Reactions

One of the most significant applications of N-aryl oxamates is in the synthesis of quinoline derivatives. Specifically, ethyl (2-ethylanilino)(oxo)acetate can undergo intramolecular cyclization under acidic conditions to form 4-ethylquinoline-2,3-dione. This transformation is a valuable route to substituted quinolines, which are a common scaffold in many biologically active compounds.

Plausible Reaction Mechanism:

  • Protonation: The ester carbonyl oxygen is protonated by a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Electrophilic Aromatic Substitution: The activated carbonyl carbon undergoes an intramolecular electrophilic attack on the electron-rich ortho-position of the ethylaniline ring.

  • Dehydration: Subsequent loss of a molecule of ethanol and tautomerization leads to the formation of the quinoline-2,3-dione ring system.

G Start Ethyl (2-ethylanilino)(oxo)acetate Protonation Protonation of Ester Carbonyl Start->Protonation Strong Acid Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration and Tautomerization Cyclization->Dehydration Product 4-Ethylquinoline-2,3-dione Dehydration->Product

Caption: Proposed pathway for quinoline-2,3-dione synthesis.

Applications in Drug Discovery

While specific biological activity data for ethyl (2-ethylanilino)(oxo)acetate is not extensively reported, the N-aryl oxamate motif is a known pharmacophore with potential applications in drug discovery. For instance, oxamic acid derivatives have been investigated as inhibitors of lactate dehydrogenase (LDH), an enzyme that is a target for antimalarial drugs.[2] The structural similarity of ethyl (2-ethylanilino)(oxo)acetate to these inhibitors suggests that it could serve as a valuable starting material for the synthesis of novel LDH inhibitors.

Furthermore, the quinoline-2,3-diones, which can be readily synthesized from this compound, are a class of heterocycles with a broad range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Therefore, ethyl (2-ethylanilino)(oxo)acetate serves as a key precursor to a class of compounds with significant therapeutic potential.

Conclusion

Ethyl (2-ethylanilino)(oxo)acetate is a readily accessible and synthetically versatile intermediate. The two primary methods for its synthesis, utilizing either diethyl oxalate or ethyl oxalyl chloride, offer reliable and scalable routes to this compound. Its ability to undergo intramolecular cyclization to form substituted quinoline-2,3-diones highlights its importance as a building block in medicinal chemistry. As research into novel therapeutics continues, the utility of ethyl (2-ethylanilino)(oxo)acetate as a precursor to biologically active molecules is likely to expand, making it a compound of significant interest to researchers in both academia and the pharmaceutical industry.

References

  • Martínez-Martínez, F. J., et al. (1998). Synthesis of Oxamide Compounds.
  • Beilstein J. Org. Chem. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Dalton Transactions. The formation of overlooked compounds in the reaction of methyl amine with the diethyl ester of o-phenylenebis(oxamic acid) in MeOH. [Link]

  • Journal of the Chinese Chemical Society. Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox.
  • ResearchGate. ChemInform Abstract: Use of Ethyl Oxamate for Syntheses of Oxamato(-1)
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.
  • Google Patents.
  • American Journal of Organic Chemistry.
  • PubMed. Ethyl N-phenyloxamate. [Link]

  • RSC Publishing. Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond. [Link]

  • Organic Chemistry Portal. K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. [Link]

  • International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. Synthesis and Antioxidant Activity of N-Substituted Diamides Based on Ethyl N-(2-Allyl-2-arylpent-4-en-1-yl)
  • PubMed. Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. [Link]

  • MedCrave. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Crystallization Protocols for Ethyl (2-ethylanilino)(oxo)acetate

Executive Summary & Scope Ethyl (2-ethylanilino)(oxo)acetate (CAS: 140391-41-9) is a highly valued oxamate ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Ethyl (2-ethylanilino)(oxo)acetate (CAS: 140391-41-9) is a highly valued oxamate ester intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and 2[2]. The compound is typically synthesized via the acylation of 2-ethylaniline with 3 in the presence of a non-nucleophilic base (e.g., triethylamine)[3].

Because the upstream reaction generates amine hydrochloride salts and carries the risk of bis-acylation or ester hydrolysis, a robust downstream isolation and crystallization strategy is paramount. This application note details a field-proven, self-validating methodology to isolate ethyl (2-ethylanilino)(oxo)acetate at API-grade purity (>99.0%).

Mechanistic Principles of Isolation

The crude reaction mixture contains the target oxamate ester, triethylamine hydrochloride (Et₃N·HCl), unreacted 2-ethylaniline, and trace hydrolyzed oxalic acid derivatives.

  • Thermodynamic Liquid-Liquid Extraction (LLE): The initial workup leverages pH-dependent solubility. A mild acidic wash protonates unreacted 2-ethylaniline, partitioning it into the aqueous phase. A subsequent mild basic wash1[1].

  • Crystallization Kinetics: Ethyl (2-ethylanilino)(oxo)acetate exhibits a steep solubility curve in aliphatic hydrocarbons but is highly soluble in polar aprotic solvents (EtOAc, DCM). A binary solvent/anti-solvent crystallization system provides precise thermodynamic control over the metastable zone width (MSZW), preventing the product from "oiling out" (liquid-liquid phase separation) and ensuring the formation of a highly crystalline solid.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Phase Separation
  • Quenching: Upon completion of the acylation reaction, cool the reaction mixture (typically in DCM or EtOAc) to 5 °C.

    • Self-Validating IPC (In-Process Control): Verify target conversion >98% via HPLC before quenching to prevent the formation of downstream impurities[1].

  • Acidic Wash: Add 1.0 M aqueous HCl (0.5 volumes relative to organic solvent) while maintaining the internal temperature below 15 °C. Agitate vigorously for 15 minutes. Allow phases to separate and discard the lower aqueous layer.

    • Causality: This step removes the Et₃N base and unreacted 2-ethylaniline by converting them into highly water-soluble hydrochloride salts.

  • Basic Wash: Add 5% aqueous NaHCO₃ (0.5 volumes). Agitate for 15 minutes. Vent the reactor carefully to release CO₂ gas. Separate and discard the aqueous layer.

  • Brine Wash & Drying: Wash with saturated NaCl solution (0.5 volumes). Dry the organic layer over anhydrous Na₂SO₄, filter, and transfer to a clean crystallization vessel.

    • Self-Validating IPC: Perform a Karl Fischer (KF) titration on the organic filtrate. Water content must be <0.5% to prevent ester hydrolysis during the concentration phase.

Phase 2: Solvent Exchange and Anti-Solvent Crystallization
  • Concentration: Concentrate the organic filtrate under reduced pressure (300-400 mbar) at 40 °C until the volume is reduced to approximately 3 volumes (relative to the theoretical yield mass).

  • Solvent Exchange (If starting in DCM): Continuously add Ethyl Acetate (EtOAc) while distilling.

    • Self-Validating IPC: Check by GC or NMR until the DCM content is <1%.

    • Causality: DCM is a highly potent solvent that suppresses the crystallization yield and narrows the MSZW. Exchanging to EtOAc provides a superior thermodynamic landscape when paired with heptane[1].

  • Anti-Solvent Addition: Heat the EtOAc solution to 55 °C. Slowly add n-Heptane (anti-solvent) dropwise over 1 hour until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding: Add 0.5 wt% of pure ethyl (2-ethylanilino)(oxo)acetate seed crystals. Hold the temperature at 55 °C for 30 minutes.

    • Causality: Holding the temperature allows the seed bed to mature, preventing uncontrolled secondary nucleation.

  • Cooling Ramp: Implement a linear cooling ramp from 55 °C to 5 °C over 4 hours (approx. 0.2 °C/min).

    • Causality: A slow, controlled cooling rate favors crystal growth over rapid nucleation,4[4].

  • Isolation & Drying: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 2 volumes of cold (0 °C) EtOAc/Heptane (1:4 v/v). Dry the crystals in a vacuum oven at 40 °C for 12 hours.

    • Self-Validating IPC: Drying is complete when the Loss on Drying (LOD) is <0.5%.

Quantitative Crystallization Optimization

The following table summarizes the optimization data for various crystallization solvent systems. The EtOAc/Heptane (1:4) system with a slow cooling profile provides the optimal balance of yield and final API-grade purity.

Solvent System (v/v)RatioCooling ProfileAverage Yield (%)HPLC Purity (Area %)
EtOAc / Heptane1:3Fast (1 h to 0 °C)88.097.5
EtOAc / Heptane 1:4 Slow (4 h to 0 °C) 85.5 99.2
Ethanol / Water4:1Slow (4 h to 5 °C)78.099.5
Isopropanol (neat)N/ASlow (3 h to 5 °C)82.098.8

Workflow Visualization

Workflow N1 Crude Reaction Mixture (DCM or EtOAc) N2 Aqueous Workup (Acid/Base/Brine Washes) N1->N2 Quench & Extract N3 Organic Phase (Contains Target Oxamate) N2->N3 Phase Separation N4 Solvent Exchange / Concentration (Distillation to EtOAc) N3->N4 Drying & Evaporation N5 Anti-Solvent Addition (Heptane at 55 °C) N4->N5 Reach Cloud Point N6 Controlled Cooling (Ramp to 5 °C over 4h) N5->N6 Seed & Cool N7 Vacuum Filtration & Cake Wash N6->N7 Slurry Transfer N8 Isolated Pure Crystals (Ethyl (2-ethylanilino)(oxo)acetate) N7->N8 Vacuum Drying

Figure 1: Downstream isolation and crystallization workflow for ethyl (2-ethylanilino)(oxo)acetate.

References

  • Title: Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents Source: PMC - NIH URL
  • Title: Development of a Commercial Ready Process for TNG908: A Potent, Selective, and Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor Source: American Chemical Society URL
  • Title: Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)
  • Title: Cas 4755-77-5,Ethyl oxalyl monochloride Source: Lookchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Ethyl (2-ethylanilino)(oxo)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven insights into the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven insights into the synthesis of ethyl (2-ethylanilino)(oxo)acetate.

The formation of this specific amide/ester linkage is typically achieved via two primary pathways: Route A (Acylation) using ethyl oxalyl chloride, and Route B (Amidation) using diethyl oxalate. Because the thermodynamic and kinetic requirements of these two pathways are fundamentally different, mastering the temperature and pressure conditions is critical to preventing thermal degradation, avoiding incomplete conversion, and maximizing yield.

Synthetic Workflows & Logical Relationships

To successfully synthesize ethyl (2-ethylanilino)(oxo)acetate, you must first select the appropriate chemical pathway based on your available equipment (e.g., vacuum distillation vs. standard inert atmosphere).

SynthesisWorkflow Start 2-Ethylaniline RouteA Route A: Ethyl Oxalyl Chloride (Acylation) Start->RouteA RouteB Route B: Diethyl Oxalate (Amidation) Start->RouteB CondA T: 0 °C to 25 °C P: Atmospheric (1 atm) Solvent: EtOAc or MeCN RouteA->CondA CondB T: 120 °C P: Reduced (20-100 mmHg) Solvent-Free RouteB->CondB Product Ethyl (2-ethylanilino)(oxo)acetate CondA->Product HCl byproduct CondB->Product EtOH byproduct (removed)

Figure 1: Comparative synthetic workflows for ethyl (2-ethylanilino)(oxo)acetate.

Step-by-Step Methodologies & Causality

Every robust chemical protocol must be a self-validating system. Below are the optimized procedures for both routes, detailing the why behind the how.

Protocol A: Acylation via Ethyl Oxalyl Chloride

This route is highly reactive and driven by the electrophilicity of the acid chloride.

  • Reactor Setup: Equip a dry, inert-gas flushed reactor with an addition funnel, an internal temperature probe, and an overhead stirrer.

  • Reagent Preparation: Dissolve ethyl oxalyl chloride (1.1 equivalents) in anhydrous ethyl acetate. Cool the mixture to 0 °C using an ice-water bath.

    • Self-Validation: Do not proceed until the internal temperature probe reads a stable 0 °C.

  • Dropwise Addition: Slowly add 2-ethylaniline (1.0 equivalent) via the addition funnel over 30–60 minutes.

    • Causality: The reaction between anilines and ethyl oxalyl chloride is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which would otherwise lead to the formation of dark, degraded byproducts and symmetrical oxamides 1.

  • Thermal Maturation: Remove the ice bath and allow the reaction to naturally warm to ambient temperature (20–25 °C). Stir for an additional 3 hours [[1]](). Alternatively, if using acetonitrile as a solvent, mild heating to 50 °C can be applied after the initial exothermic phase to ensure complete conversion 2.

    • Self-Validation: The cessation of HCl gas evolution or a stable pH profile indicates reaction completion.

  • Workup & Isolation: Quench by washing the organic layer with a saturated NaHCO₃ solution to neutralize residual HCl, followed by a water wash. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product 1.

Protocol B: Solvent-Free Amidation via Diethyl Oxalate

This route is greener (solvent-free) but relies heavily on precise thermodynamic and pressure control to drive the equilibrium.

  • Reactor Setup: Equip a robust reactor with an internal temperature sensor, an ATR-IR probe (optional for real-time tracking), and a vacuum distillation apparatus 1.

  • Reagent Mixing: Combine 2-ethylaniline (1.0 eq) and diethyl oxalate (excess). No solvent is added.

  • Thermal Activation: Heat the mixture directly to 120 °C.

    • Causality: At 100 °C, the reaction does not proceed. Elevating the temperature to 120 °C provides the necessary kinetic energy to overcome the amidation activation barrier 1.

  • Pressure Modulation (Crucial Step): Once at 120 °C, gradually apply reduced pressure, stepping down from 760 mmHg to 100 mmHg, and finally to 20 mmHg 1.

    • Causality: According to Le Chatelier's principle, continuously removing the volatile ethanol byproduct shifts the equilibrium entirely to the right, preventing the reaction from stalling.

  • Completion & Isolation: Maintain conditions for 20 minutes.

    • Self-Validation: The reaction is complete when ethanol condensation ceases in the distillation trap. Cool to room temperature to precipitate the product.

CausalityLoop Temp Elevate Temp to 120 °C ActEnergy Overcomes Activation Energy Temp->ActEnergy Reaction Amidation Reaction Proceeds (Produces EtOH) ActEnergy->Reaction Vacuum Apply Vacuum (20-100 mmHg) Reaction->Vacuum EtOH byproduct limits yield LeChatelier Removes EtOH (Le Chatelier's Principle) Vacuum->LeChatelier LeChatelier->Reaction Shifts equilibrium right Completion Drives to 100% Conversion LeChatelier->Completion

Figure 2: Thermodynamic and kinetic causality in the solvent-free amidation route.

Quantitative Data Summary

The following table summarizes the optimized physical parameters necessary to achieve high-purity yields for both synthetic routes.

ParameterRoute A: Ethyl Oxalyl ChlorideRoute B: Diethyl Oxalate
Optimal Temperature 0 °C initially, warming to 25 °C120 °C strictly maintained
Optimal Pressure 760 mmHg (Atmospheric)20 – 100 mmHg (Reduced)
Solvent System Ethyl Acetate or AcetonitrileNone (Solvent-free)
Reaction Time 1 – 4 hours20 – 60 minutes
Primary Byproduct Hydrogen Chloride (HCl)Ethanol (EtOH)
Expected Yield ~95 - 97%~76% (varies by aniline derivative)

Troubleshooting & FAQs

Q1: Why is my yield exceptionally low when using diethyl oxalate at atmospheric pressure? A1: At atmospheric pressure (760 mmHg), the ethanol byproduct remains trapped in the reaction mixture. Because amidation with an ester is a reversible process, this establishes an equilibrium that prevents full conversion. You must apply reduced pressure (e.g., 20 mmHg) to continuously distill off the ethanol, which drives the reaction to completion via Le Chatelier's principle 1.

Q2: During the ethyl oxalyl chloride route, my reaction mixture turned dark and yielded multiple impurities. What happened? A2: This is a classic symptom of thermal runaway or localized overheating. Ethyl oxalyl chloride reactions are highly exothermic. If the reagent is added too quickly at room temperature, the heat generated causes rapid degradation of the aniline derivative. Always cool the solvent to 0 °C before the dropwise addition, and only allow it to warm to ambient temperature after the initial exothermic phase has subsided 1.

Q3: Can I increase the temperature in Route B beyond 120 °C to speed up the reaction? A3: It is highly discouraged. While 100 °C shows no reaction and 120 °C provides rapid conversion (within 20 minutes), exceeding 120 °C significantly increases the risk of thermal decomposition and the formation of symmetrical oxamides (e.g., N1,N2-bis(2-ethylphenyl)oxalamide) [[1]]().

Q4: How should pressure fluctuations be managed in the solvent-free amidation route? A4: Pressure must be reduced gradually. Dropping the pressure immediately to 20 mmHg while the mixture is at 120 °C will cause violent bumping as the ethanol rapidly boils. Gradually reduce the pressure from atmospheric to 100 mmHg, and finally to 20 mmHg as the reaction proceeds 1.

Q5: What if I am using acetonitrile instead of ethyl acetate for Route A? A5: Acetonitrile is an excellent solvent for this reaction, particularly if you are synthesizing diamine derivatives. When using acetonitrile, you may safely heat the mixture to 40–50 °C after the initial 0 °C addition phase to ensure the complete precipitation of the hydrochloride salt byproducts 2.

References

  • Iskra, J., et al. "The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates." Acta Chimica Slovenica, 2013.[Link]

  • U.S. Patent Application Publication. "US20120041206A1 - Process for producing diamine derivative.

Sources

Optimization

Technical Support Center: Resolving Solvent Incompatibility with Ethyl (2-ethylanilino)(oxo)acetate

Welcome to the technical support center for ethyl (2-ethylanilino)(oxo)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solvent incompatibility issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethyl (2-ethylanilino)(oxo)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solvent incompatibility issues encountered during their experiments. By providing a combination of theoretical principles, practical troubleshooting steps, and detailed experimental protocols, we aim to empower you to overcome solubility challenges and ensure the success of your research.

I. Understanding the Molecule: Ethyl (2-ethylanilino)(oxo)acetate

Ethyl (2-ethylanilino)(oxo)acetate is an organic compound with a molecular structure that presents both polar and non-polar characteristics. The presence of an ethyl ester and an oxoacetate group introduces polarity and potential for hydrogen bonding, while the 2-ethylanilino group contributes to its non-polar nature. This dual character is often the root of solubility challenges.

Chemical Structure:

A thorough understanding of the molecule's physicochemical properties is the first step in troubleshooting. While specific experimental data for this exact molecule is not widely available, we can infer its behavior from structurally similar compounds and general principles of organic chemistry.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of ethyl (2-ethylanilino)(oxo)acetate.

Q1: In which common organic solvents is ethyl (2-ethylanilino)(oxo)acetate likely to be soluble?

A1: Based on its structure, which includes both polar (ester, amide) and non-polar (ethyl, phenyl) groups, ethyl (2-ethylanilino)(oxo)acetate is expected to have moderate solubility in a range of common organic solvents. Generally, it is anticipated to be miscible with alcohols, ether, and other common organic solvents[1][2]. Solvents with intermediate polarity, such as ethyl acetate, dichloromethane, and acetone, are good starting points for solubility screening. It is likely to have lower solubility in highly non-polar solvents like hexanes and limited solubility in water[3][4].

Q2: I'm observing precipitation when I try to dissolve the compound. What is the first thing I should do?

A2: The first step is to systematically evaluate a broader range of solvents. A small-scale, parallel solubility screening in a variety of solvents with differing polarities can quickly identify a suitable solvent system. This approach is more efficient than a trial-and-error method with a limited number of solvents.

Q3: Can temperature be used to improve the solubility of ethyl (2-ethylanilino)(oxo)acetate?

A3: Yes, for many compounds, solubility increases with temperature. Gentle warming of the solvent while dissolving the compound can be effective. However, it is crucial to monitor the stability of the compound at elevated temperatures, as some organic molecules can degrade. Always start with a small amount of material to test for thermal stability.

Q4: Are there any known safety concerns when handling this compound?

III. In-Depth Troubleshooting Guides

This section provides a structured approach to resolving more complex solubility issues, starting with a systematic solvent screening process and progressing to more advanced formulation strategies.

A. Systematic Solvent Screening: A Data-Driven Approach

A systematic screening of solvents is the most logical first step to identify a suitable solvent or co-solvent system. The principle of "like dissolves like" is a good starting point, but a more quantitative approach using Hansen Solubility Parameters (HSP) can be highly effective.

Understanding Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9][10]. A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of the solvent and the solute in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher compatibility[11][12].

Hansen Solubility Parameters for Common Solvents (in MPa0.5)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Acetone15.510.47.0
Dichloromethane18.26.36.1
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Experimental Protocol: Solvent Screening Workflow

This protocol outlines a systematic approach to screen for an appropriate solvent.

Objective: To identify a suitable solvent or co-solvent system for ethyl (2-ethylanilino)(oxo)acetate.

Materials:

  • Ethyl (2-ethylanilino)(oxo)acetate

  • A selection of solvents with varying polarities (e.g., ethyl acetate, ethanol, acetone, dichloromethane, acetonitrile, DMSO, DMF, toluene, hexanes, water)

  • Small vials or a 96-well plate

  • Vortex mixer

  • Visual inspection system (e.g., light box or microscope)

Procedure:

  • Preparation: Dispense a small, accurately weighed amount of ethyl (2-ethylanilino)(oxo)acetate (e.g., 1-5 mg) into each vial or well.

  • Solvent Addition: Add a measured volume of each solvent to the respective vials to achieve a target concentration (e.g., 1 mg/mL).

  • Mixing: Tightly cap the vials and vortex for a set period (e.g., 2 minutes) at room temperature.

  • Visual Assessment: Visually inspect each vial for dissolution. Categorize the results as "freely soluble," "partially soluble," or "insoluble."

  • Iterative Testing: For promising solvents where the compound is partially soluble, you can either increase the volume of the solvent to determine the solubility limit or gently warm the mixture to assess the effect of temperature.

Solvent_Screening_Workflow start Start: Insoluble Compound screen Systematic Solvent Screen (Varying Polarities) start->screen assess Visual Assessment (Soluble, Partial, Insoluble) screen->assess soluble Soluble (Proceed with Experiment) assess->soluble Clear Solution partial Partially Soluble assess->partial Cloudy/Suspension insoluble Insoluble assess->insoluble No Change optimize Optimize Conditions (e.g., Temperature, Sonication) partial->optimize cosolvent Proceed to Co-solvent Strategy insoluble->cosolvent optimize->soluble Dissolves optimize->cosolvent Still Partial reformulate Consider Advanced Formulation Strategies cosolvent->reformulate If Co-solvency Fails

Caption: A logical workflow for systematic solvent screening.

B. Co-solvency: A Strategy for Fine-Tuning Solubility

If a single solvent does not provide adequate solubility, a co-solvent system, which is a mixture of a primary solvent with one or more miscible solvents, can be highly effective. The addition of a co-solvent can modify the overall polarity of the solvent system to better match that of the solute.

Experimental Protocol: Co-solvent Screening

Objective: To identify an effective co-solvent system to dissolve ethyl (2-ethylanilino)(oxo)acetate.

Materials:

  • Ethyl (2-ethylanilino)(oxo)acetate

  • Primary solvent (e.g., a buffer or a solvent in which the compound is sparingly soluble)

  • A selection of water-miscible organic co-solvents (e.g., DMSO, DMF, ethanol, propylene glycol)

  • Multi-well plate (e.g., 96-well)

  • Automated liquid handler or multichannel pipette

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a strong organic solvent (e.g., 100 mM in DMSO).

  • Co-solvent Matrix: In a multi-well plate, create a matrix of co-solvent concentrations. For example, in an aqueous primary solvent, you can create a gradient of DMSO from 1% to 20% (v/v).

  • Compound Addition: Add a small, fixed volume of the stock solution to each well.

  • Mixing and Observation: Mix the plate thoroughly and observe for any precipitation over time.

  • Quantification (Optional): If a more quantitative assessment is needed, the concentration of the dissolved compound in the supernatant can be measured using techniques like HPLC after centrifugation to remove any precipitate.

C. pH Modification: Leveraging Ionizable Groups

The ethyl (2-ethylanilino)(oxo)acetate molecule contains a secondary amine within the anilino group. Amines are basic and can be protonated at acidic pH to form a more polar and, therefore, more water-soluble salt. The pKa of the parent 2-ethylaniline is approximately 4.4, suggesting that the anilino group in the target molecule will be protonated at pH values below this[3][26].

Experimental Protocol: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the aqueous solubility of ethyl (2-ethylanilino)(oxo)acetate.

Materials:

  • Ethyl (2-ethylanilino)(oxo)acetate

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Small vials or a 96-well filter plate

  • Shaker or incubator with agitation

  • pH meter

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Add an excess of the compound to each buffer solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Measure the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

  • Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

ph_modification_workflow start Start: Poor Aqueous Solubility check_pka Identify Ionizable Groups (Anilino Amine, pKa ~4.4) start->check_pka prepare_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) check_pka->prepare_buffers add_compound Add Excess Compound to Buffers prepare_buffers->add_compound equilibrate Equilibrate (24-48h with shaking) add_compound->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot analyze Analyze Profile to Find Optimal pH for Solubilization plot->analyze

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2-ethylanilino)(oxo)acetate
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